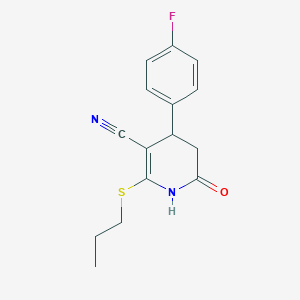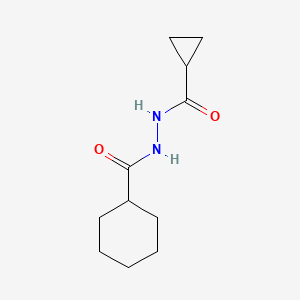![molecular formula C22H27N3O3 B5154025 N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154025.png)
N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide, also known as GNE-0723, is a small molecule inhibitor that has shown potential in the treatment of cancer and other diseases.
Mechanism of Action
N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide works by binding to the catalytic subunit of PP2A, inhibiting its activity. This leads to the activation of downstream signaling pathways that induce apoptosis in cancer cells. N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has also been shown to induce autophagy (cellular self-digestion) in cancer cells, which can further contribute to their death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, suggesting potential use as an antimicrobial agent. N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has also been shown to have anti-inflammatory effects, which may have implications in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide is its specificity for PP2A, which reduces the risk of off-target effects. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the pharmacokinetics and toxicity of N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide.
Future Directions
For N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide include further preclinical and clinical studies to evaluate its efficacy and safety in the treatment of cancer and other diseases. Additionally, research is needed to optimize the synthesis method and improve the solubility of N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide. Other potential applications for N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide include its use as an antimicrobial agent and in the treatment of inflammatory diseases. Overall, N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide shows promise as a novel therapeutic agent with a wide range of potential applications in the field of medicine.
Synthesis Methods
The synthesis of N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide involves a multi-step process that begins with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This is followed by the reaction of 4-methoxybenzoyl chloride with N-cyclopropyl-4-piperidinamine to form N-cyclopropyl-4-methoxy-3-piperidinylbenzamide. The final step involves the reaction of N-cyclopropyl-4-methoxy-3-piperidinylbenzamide with 4-pyridinylmethyl chloride to form N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide.
Scientific Research Applications
N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been shown to have potential in the treatment of cancer, specifically in the inhibition of the protein phosphatase 2A (PP2A) enzyme. PP2A is a tumor suppressor that is often downregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting PP2A, N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has shown promise in inducing apoptosis (cell death) in cancer cells.
properties
IUPAC Name |
N-cyclopropyl-4-methoxy-3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-27-20-5-2-17(22(26)24-18-3-4-18)14-21(20)28-19-8-12-25(13-9-19)15-16-6-10-23-11-7-16/h2,5-7,10-11,14,18-19H,3-4,8-9,12-13,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCZKJYPDCBLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153945.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5153947.png)
![7-(2-methylphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5153950.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-pyridinamine](/img/structure/B5153957.png)
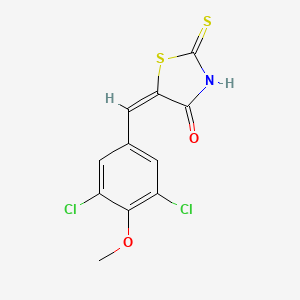
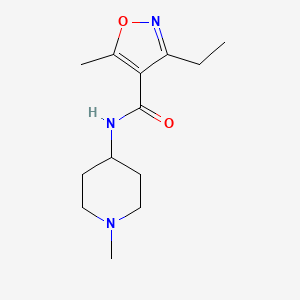
![(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate](/img/structure/B5153980.png)
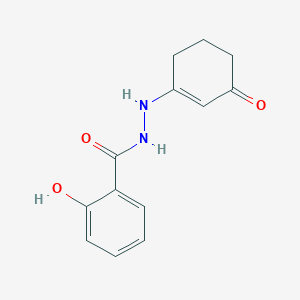
![2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5154001.png)

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5154034.png)
![2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5154038.png)
